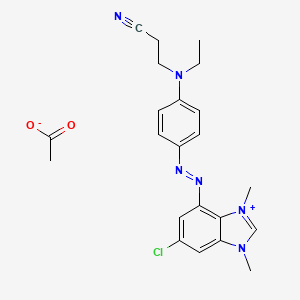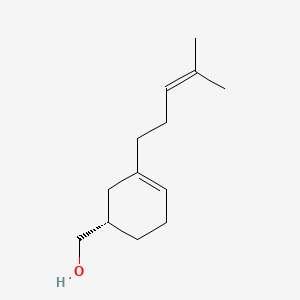
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is a chemical compound with a molecular formula of C7H12O. It is also known by other names such as 3-Cyclohexene-1-carbinol and 1-Hydroxymethyl-3-cyclohexene . This compound is a cyclohexene derivative and is found in essential oils of various citrus varieties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- typically involves the hydrogenation of cyclohexene derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils or through chemical synthesis using cyclohexene as a starting material. The process may include distillation and purification steps to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclohexene-1-carbinol
- 1-Hydroxymethyl-3-cyclohexene
- Cyclohex-3-en-1-ylmethanol
Uniqueness
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
72403-68-0 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
[(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,13-14H,3-4,6,8-10H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
OCWPZKYJUSNHGL-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=CCCC1=CCC[C@@H](C1)CO)C |
Kanonische SMILES |
CC(=CCCC1=CCCC(C1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


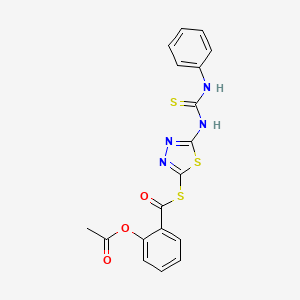
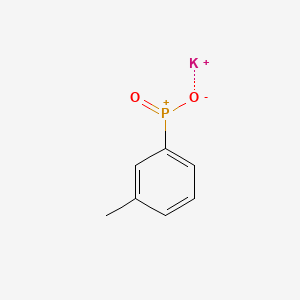
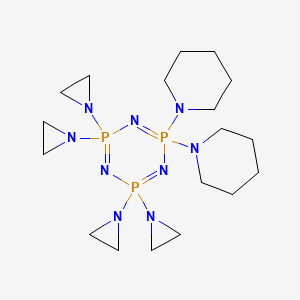
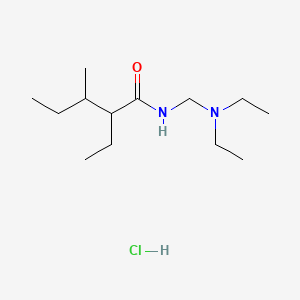



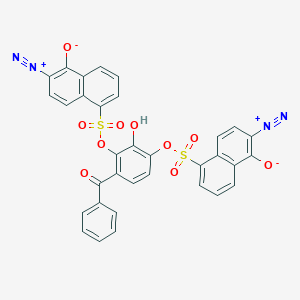

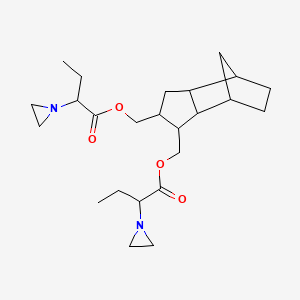
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)


